molecular formula C14H21ClN2O3 B2427396 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride CAS No. 1158291-14-5

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B2427396
CAS No.: 1158291-14-5
M. Wt: 300.78
InChI Key: OQOVYBLNTCUYQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-7-5-11(15)6-8-16;/h3-4,9,11H,5-8,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOVYBLNTCUYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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